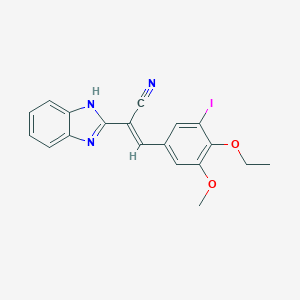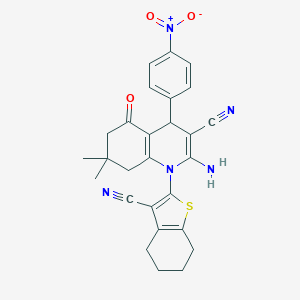![molecular formula C21H16N2O2S B388112 5-methyl-3-naphthalen-2-ylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione](/img/structure/B388112.png)
5-methyl-3-naphthalen-2-ylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-3-naphthalen-2-ylspiro[1,3-thiazolidine-2,3’-1H-indole]-2’,4-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of indole and thiazolidine moieties in its structure makes it an interesting subject for research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-naphthalen-2-ylspiro[1,3-thiazolidine-2,3’-1H-indole]-2’,4-dione typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The thiazolidine ring can be introduced through a cyclization reaction involving a thiol and an amine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-naphthalen-2-ylspiro[1,3-thiazolidine-2,3’-1H-indole]-2’,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reducible groups in the molecule.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and naphthalene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
5-methyl-3-naphthalen-2-ylspiro[1,3-thiazolidine-2,3’-1H-indole]-2’,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-methyl-3-naphthalen-2-ylspiro[1,3-thiazolidine-2,3’-1H-indole]-2’,4-dione involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiazolidine ring can also interact with biological molecules, potentially leading to the inhibition of certain enzymes or the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and have similar biological activities.
Thiazolidine Derivatives: Compounds such as thiazolidine-2,4-dione are structurally similar and exhibit comparable chemical reactivity.
Uniqueness
What sets 5-methyl-3-naphthalen-2-ylspiro[1,3-thiazolidine-2,3’-1H-indole]-2’,4-dione apart is its spiro structure, which provides unique steric and electronic properties. This makes it a valuable compound for studying the effects of molecular conformation on biological activity and chemical reactivity .
Properties
Molecular Formula |
C21H16N2O2S |
|---|---|
Molecular Weight |
360.4g/mol |
IUPAC Name |
5-methyl-3-naphthalen-2-ylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione |
InChI |
InChI=1S/C21H16N2O2S/c1-13-19(24)23(16-11-10-14-6-2-3-7-15(14)12-16)21(26-13)17-8-4-5-9-18(17)22-20(21)25/h2-13H,1H3,(H,22,25) |
InChI Key |
WLODBWLQQLOOJH-UHFFFAOYSA-N |
SMILES |
CC1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC5=CC=CC=C5C=C4 |
Canonical SMILES |
CC1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B388029.png)
![ETHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B388030.png)
![2-(5-bromo-2-hydroxy-3-iodobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B388031.png)
![4-(4-benzylpiperidin-1-yl)-6-[(2E)-2-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(4-methylphenyl)-1,3,5-triazin-2-amine](/img/structure/B388032.png)
![2,2-DIMETHYL-5-(2-NITROPHENYL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B388034.png)

![(2Z,5E)-2-[(2,6-dimethylphenyl)imino]-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B388037.png)
![2-({4-[(2,4-Dichlorobenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B388039.png)
![(2E)-2-(4-Fluorobenzylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B388042.png)

![2-[(2,6-Dimethylphenyl)imino]-5-(4-isopropylbenzylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B388044.png)
![2-AMINO-1-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-4-(4-ETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE](/img/structure/B388047.png)
![3-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B388049.png)
![N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2,4-dihydroxybenzamide](/img/structure/B388052.png)
